2-(Tert-butyl)-4-chloro-1-fluorobenzene
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Overview
Description
2-(Tert-butyl)-4-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-chloro-1-fluorobenzene typically involves the halogenation of a tert-butylbenzene derivative. One common method is the electrophilic aromatic substitution reaction, where tert-butylbenzene is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-chloro-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include tert-butyl alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include cyclohexane derivatives and partially hydrogenated aromatic compounds.
Scientific Research Applications
2-(Tert-butyl)-4-chloro-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of halogenated drug candidates.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-chloro-1-fluorobenzene involves its interaction with molecular targets through its halogenated aromatic structure. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-4-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
2-(Tert-butyl)-4-fluorobenzene:
2-(Tert-butyl)-4-bromo-1-fluorobenzene: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
2-(Tert-butyl)-4-chloro-1-fluorobenzene is unique due to the combination of tert-butyl, chlorine, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
2-tert-butyl-4-chloro-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJMREJLTSVHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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